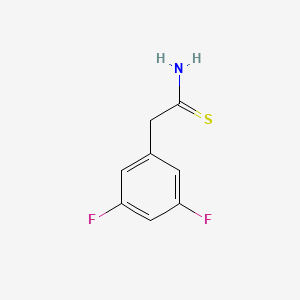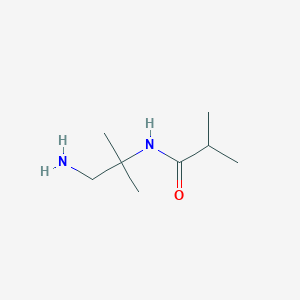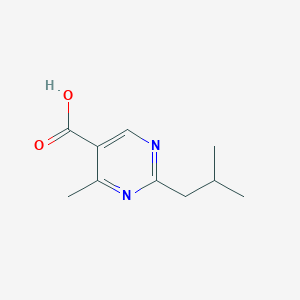
2-Isobutyl-4-methylpyrimidine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isobutyl-4-methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H14N2O2. This compound is characterized by a pyrimidine ring substituted with isobutyl and methyl groups, as well as a carboxylic acid functional group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-4-methylpyrimidine-5-carboxylic acid typically involves the condensation of appropriate aldehydes and amines followed by cyclization and functional group modifications. One common method involves the use of a Lewis acid catalyzed acyliminium ion allylation reaction, followed by a Mitsunobu reaction, and a Pd-mediated Stille–Kelly intramolecular cross-coupling .
Industrial Production Methods
Industrial production methods for this compound often involve bulk manufacturing processes that ensure high purity and yield. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize impurities .
化学反应分析
Types of Reactions
2-Isobutyl-4-methylpyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups onto the pyrimidine ring.
科学研究应用
2-Isobutyl-4-methylpyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
作用机制
The mechanism of action of 2-Isobutyl-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 2-Methylpyrimidine-5-carboxylic acid
- 4-Isobutylpyrimidine-5-carboxylic acid
- 2-Isobutyl-4-methylpyrimidine
Uniqueness
2-Isobutyl-4-methylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
属性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
4-methyl-2-(2-methylpropyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-6(2)4-9-11-5-8(10(13)14)7(3)12-9/h5-6H,4H2,1-3H3,(H,13,14) |
InChI 键 |
XBAYPMCXFCTKPW-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NC=C1C(=O)O)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


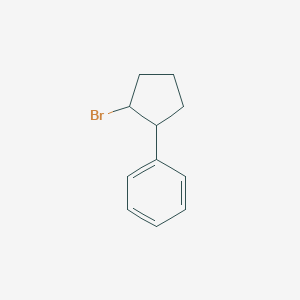
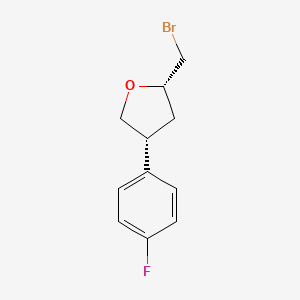
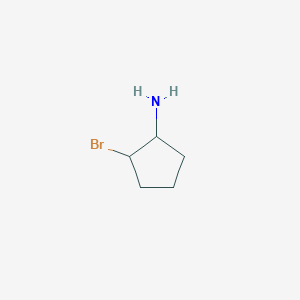
![Methyl[2-(quinolin-4-yl)ethyl]amine](/img/structure/B13183589.png)
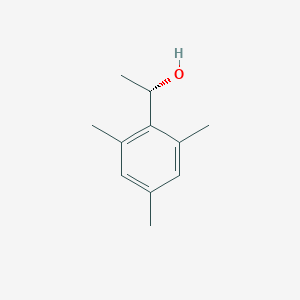
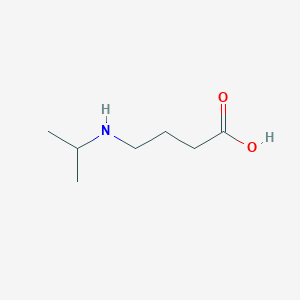

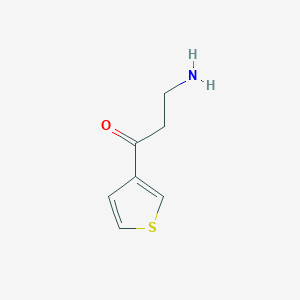
![1-[1-(Aminomethyl)cyclopropyl]-1-cyclopropylethan-1-ol](/img/structure/B13183615.png)
![Bicyclo[6.1.0]nonan-4-amine](/img/structure/B13183634.png)
![2,5-Dimethyl-octahydropyrrolo[2,3-c]pyrrole](/img/structure/B13183636.png)
![6-Hydroxy-2-[(3-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13183638.png)
